5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole
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Overview
Description
The compound 5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole is a heterocyclic compound that features both triazole and oxadiazole rings. These types of compounds are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole typically involves the formation of the triazole and oxadiazole rings followed by their coupling. One common method involves the cyclization of appropriate hydrazides and nitriles under acidic or basic conditions to form the oxadiazole ring. The triazole ring can be synthesized via the reaction of hydrazines with carboxylic acids or their derivatives. The final step involves the coupling of the triazole and oxadiazole rings through a sulfanyl linkage .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole: can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under certain conditions.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole involves its interaction with various molecular targets. The triazole and oxadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, contributing to its potential anticancer properties .
Comparison with Similar Compounds
5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-3-(2-methylphenyl)-1,2,4-oxadiazole: can be compared with other similar compounds such as:
- 4-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]phthalonitrile
- 2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
- 2-methoxy-4-{(E)-[({[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenyl acetate
These compounds share similar structural features but differ in their specific substituents, which can lead to variations in their biological activity and chemical reactivity .
Properties
Molecular Formula |
C20H19N5OS |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
5-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H19N5OS/c1-3-25-19(15-10-5-4-6-11-15)22-23-20(25)27-13-17-21-18(24-26-17)16-12-8-7-9-14(16)2/h4-12H,3,13H2,1-2H3 |
InChI Key |
HSKFVOTYNIGAJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC2=NC(=NO2)C3=CC=CC=C3C)C4=CC=CC=C4 |
Origin of Product |
United States |
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